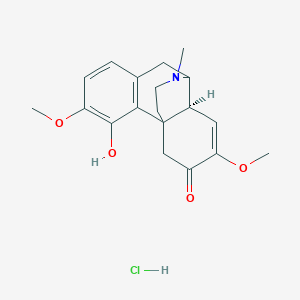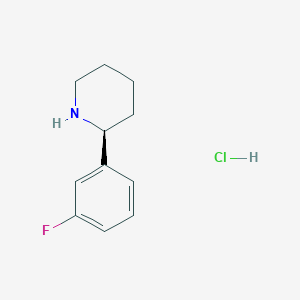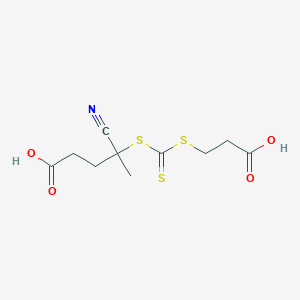
Fmoc-L-Cys(S-DMP)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Cys(S-DMP)-OH, also known as Fmoc-Cys(S-DMP)-OH, is a synthetic amino acid derivative that is widely used in organic synthesis and biochemistry. It is a derivative of the naturally occurring amino acid cysteine and is a key component in a variety of peptide and protein synthesis reactions. Fmoc-Cys(S-DMP)-OH is a highly versatile compound that has been used in a variety of laboratory experiments and scientific research applications.
Scientific Research Applications
Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH has been widely used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins, as well as in the study of protein structure and function. Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH has also been used in the study of enzyme-substrate interactions, as well as in the study of protein-protein interactions. In addition, Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH has been used in the study of enzyme kinetics and the development of novel therapeutic agents.
Mechanism of Action
Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH is a thiol-containing reagent that is used in the Fmoc-Protection process. The reaction involves the formation of an intermediate, which is then hydrolyzed to form the desired product. The hydrolysis of the intermediate is catalyzed by a thiol-containing enzyme, such as cysteine protease. The hydrolysis of the intermediate produces Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH, which is then used in a variety of scientific research applications.
Biochemical and Physiological Effects
Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH is a synthetic amino acid derivative that has been used in a variety of laboratory experiments and scientific research applications. While the compound is generally considered safe for use in scientific research, there is limited information available regarding its potential biochemical and physiological effects. It is important to note that Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH is not approved for use in humans and should not be taken orally or injected.
Advantages and Limitations for Lab Experiments
Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH is that it is highly versatile and can be used in a variety of scientific research applications. Additionally, Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH is relatively inexpensive and can be synthesized in a simple and efficient manner. However, there are some limitations to the use of Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH in laboratory experiments. For example, Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH can be toxic in high concentrations and may interfere with the activity of certain enzymes.
Future Directions
Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH has a wide range of potential applications in scientific research. Future research should focus on the development of new and improved synthesis methods for Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH and the development of novel therapeutic agents. Additionally, further research should be conducted to explore the biochemical and physiological effects of Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH, as well as its potential use in the study of enzyme-substrate and protein-protein interactions. Finally, future research should focus on the development of novel applications for Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH in the fields of biochemistry, biotechnology, and medicine.
Synthesis Methods
Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH is synthesized through a process known as Fmoc-Protection. This process involves the use of an Fmoc-protected amino acid (Fmoc-AA) and a thiol-containing reagent. The Fmoc-AA is reacted with the thiol-containing reagent to form an intermediate, which is then hydrolyzed to form the desired Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH. The Fmoc-Protection process is a simple and efficient method for synthesizing Fmoc-L-Cys(S-DMP)-OH(S-DMP)-OH.
properties
IUPAC Name |
(2R)-3-[(2,6-dimethoxyphenyl)disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S2/c1-31-22-12-7-13-23(32-2)24(22)35-34-15-21(25(28)29)27-26(30)33-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-13,20-21H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHFLRLDQLVNK-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Cys(S-DMP)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)



![1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid monohydrate; 96%](/img/structure/B6308491.png)

amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)


![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)

![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)